

# Comparative analysis of 2,3,4-Trichlorobenzenethiol and its isomers

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## Compound of Interest

Compound Name: 2,3,4-Trichlorobenzenethiol

Cat. No.: B15362688

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## A Comparative Analysis of 2,3,4-Trichlorobenzenethiol and Its Isomers

For researchers, scientists, and professionals in drug development, a detailed understanding of the isomeric differences in chemical compounds is paramount. This guide provides a comparative analysis of **2,3,4-trichlorobenzenethiol** and its isomers. Due to the limited availability of comprehensive data for all isomers, this guide consolidates the available information and highlights existing data gaps. The isomers covered in this analysis are:

- **2,3,4-Trichlorobenzenethiol**
- 2,3,5-Trichlorobenzenethiol
- 2,3,6-Trichlorobenzenethiol
- 2,4,5-Trichlorobenzenethiol
- 2,4,6-Trichlorobenzenethiol
- 3,4,5-Trichlorobenzenethiol

## Physicochemical Properties

The physicochemical properties of these isomers are crucial for predicting their behavior in various chemical and biological systems. The following table summarizes the available data. It is important to note that data for many of these specific trichlorobenzenethiol isomers are not

readily available in public databases. In such cases, data for closely related precursors, such as the corresponding trichloronitrobenzenes, are provided for context, as these are often the starting materials for synthesis.

Table 1: Physicochemical Properties of Trichlorobenzenethiol Isomers and Precursors

| Compound                     | CAS Number         | Molecular Formula   | Molecular Weight ( g/mol ) | Physical Form                                 | Melting Point (°C)          |
|------------------------------|--------------------|---|----------------------------|---|-----------------------------|
| 2,3,4-Trichlorobenz enethiol | Data not available | C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> S               | 213.50                     | Data not available                            | Data not available          |
| 2,3,4-Trichloronitro benzene | 17700-09-3         | C <sub>6</sub> H <sub>2</sub> Cl <sub>3</sub> NO <sub>2</sub> | 226.44                     | Needles or light yellow fluffy solid[1][2]    | 55-57 (131-133 °F)[1][2][3] |
| 2,3,5-Trichlorobenz enethiol | Data not available | C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> S               | 213.50                     | Data not available                            | Data not available          |
| 2,3,6-Trichlorobenz enethiol | Data not available | C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> S               | 213.50                     | Data not available                            | Data not available          |
| 2,4,5-Trichlorobenz enethiol | 3773-14-6[4]       | C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> S[4]            | 213.50[4]                  | White to almost white powder/crystal[4]       | 113.0 - 116.0               |
| 2,4,6-Trichlorobenz enethiol | 24207-66-7         | C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> S               | 213.50                     | Data not available                            | Data not available          |
| 2,4,6-Trichloronitro benzene | 18708-70-8         | C <sub>6</sub> H <sub>2</sub> Cl <sub>3</sub> NO <sub>2</sub> | 226.44                     | Needles in alcohol or light beige crystals[5] | 71 (160 °F)[5]              |
| 3,4,5-Trichlorobenz enethiol | Data not available | C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> S               | 213.50                     | Data not available                            | Data not available          |
| 3,4,5-Trichloronitro         | 20098-33-9         | C <sub>6</sub> H <sub>2</sub> Cl <sub>3</sub> NO <sub>2</sub> | 226.44                     | Pale-yellow crystals or                       | 72.5 (162.5 °F)[6]          |

benzene

yellow

crystalline

solid[6]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds. Unfortunately, specific and verified NMR data for most trichlorobenzenethiol isomers are not available in the searched resources. For reference,  $^1\text{H}$  NMR data for some related trichlorophenol isomers are available and can give an indication of the expected aromatic proton chemical shifts.

Table 2: Spectroscopic Data ( $^1\text{H}$  NMR) of Related Trichlorophenol Isomers

| Compound                 | Solvent         | Chemical Shifts (ppm) and Assignments          |
|--------------------------|-----------------|--|
| 2,4,5-Trichlorophenol[7] | $\text{CDCl}_3$ | Aromatic protons                               |
| 2,4,6-Trichlorophenol[8] | $\text{CDCl}_3$ | $\delta$ 7.27 (s, 2H, Ar-H), 5.88 (s, 1H, -OH) |

## Toxicological Information

Detailed toxicological studies on individual trichlorobenzenethiol isomers are scarce. However, general information on the toxicity of trichlorobenzenes suggests that these compounds can be hazardous. They are generally considered harmful if swallowed or inhaled and can cause skin and eye irritation[1][9]. The 1,2,4-trichlorobenzene isomer has been the most extensively studied of the trichlorobenzenes and has been shown to have a stronger acute toxicity than the other isomers in animal studies[10]. Chronic exposure to 1,2,4-trichlorobenzene has been linked to liver and kidney effects in animals[11]. It is reasonable to assume that the corresponding thiophenol derivatives may exhibit similar toxicological profiles.

Table 3: Summary of Toxicological Information for Trichlorobenzenes

| Compound Class    | General Hazards   | Target Organs (in animal studies)         |
|-------------------|---|---|
| Trichlorobenzenes | Harmful if swallowed, inhaled, or absorbed through the skin.<br>Causes skin and eye irritation.<br>[1][9] | Liver, Kidney, Adrenal Glands[10][11][12] |

## Experimental Protocols

A general and robust method for the synthesis of aryl thiols is through the reduction of the corresponding arylsulfonyl chloride. The arylsulfonyl chloride can be prepared from the corresponding aniline via a Sandmeyer-type reaction.

### General Synthesis Protocol for Trichlorobenzenethiols

- **Diazotization of Trichloroaniline:** The corresponding trichloroaniline isomer is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
- **Formation of Sulfonyl Chloride:** The cold diazonium salt solution is added to a solution of sulfur dioxide in acetic acid, with copper(I) chloride as a catalyst. This reaction yields the trichlorobenzenesulfonyl chloride.
- **Reduction to Thiophenol:** The isolated trichlorobenzenesulfonyl chloride is then reduced to the corresponding trichlorobenzenethiol. A common reducing agent for this transformation is zinc dust in sulfuric acid or stannous chloride in hydrochloric acid.
- **Purification:** The final product is typically isolated by extraction and purified by distillation or recrystallization.

## Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a trichlorobenzenethiol isomer.



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Caption: Generalized workflow for the synthesis and characterization of a trichlorobenzenethiol isomer.

## Conclusion

This comparative guide highlights the significant lack of publicly available data for **2,3,4-trichlorobenzenethiol** and most of its isomers, with the exception of some basic information for the 2,4,5- and 2,4,6-isomers. For researchers interested in these compounds, de novo synthesis and characterization will be necessary. The provided general synthesis protocol and workflow offer a starting point for such endeavors. The data on related trichlorobenzene and trichloronitrobenzene precursors can aid in the design of synthetic routes and in anticipating the potential toxicological hazards of these compounds. Further research is needed to fully characterize the physicochemical, spectroscopic, and toxicological properties of these trichlorobenzenethiol isomers to enable their safe and effective use in research and development.

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